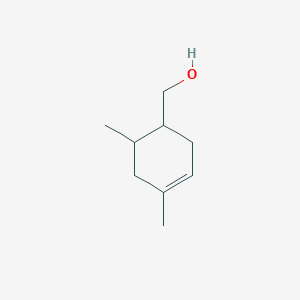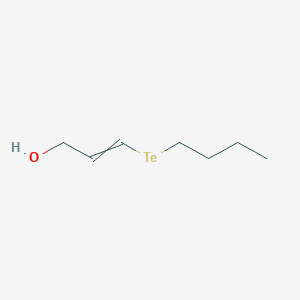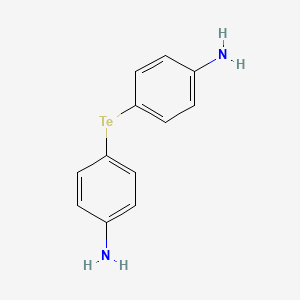![molecular formula C11H13NS B12559341 2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole CAS No. 162892-35-5](/img/structure/B12559341.png)
2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a methyl group and a thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole typically involves the reaction of 2-methylthiophene with appropriate reagents to introduce the pyrrole moiety. One common method is the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene, which can then undergo further reactions to introduce the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be used to modify the thiophene or pyrrole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the thiophene and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents such as dichloromethane or ethanol and may require catalysts like palladium for certain reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrrole or thiophene rings.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery.
Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to produce its biological effects. Further research is needed to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiophene: A simpler compound with a similar thiophene ring structure.
3-Methylpyrrole: A compound with a similar pyrrole ring structure.
2-Acetyl-5-methylthiophene: A related compound that can be used as an intermediate in the synthesis of 2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole.
Uniqueness
This compound is unique due to the combination of the pyrrole and thiophene rings, which may confer distinct chemical and biological properties compared to its simpler analogs.
Propriétés
Numéro CAS |
162892-35-5 |
|---|---|
Formule moléculaire |
C11H13NS |
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
2-methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C11H13NS/c1-8-3-4-11(13-8)7-10-5-6-12-9(10)2/h3-6,12H,7H2,1-2H3 |
Clé InChI |
PCHHHJMQPRPRKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)CC2=C(NC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




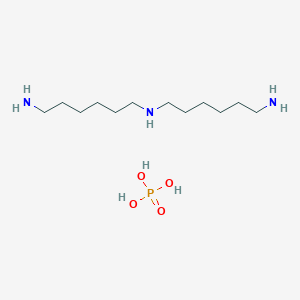
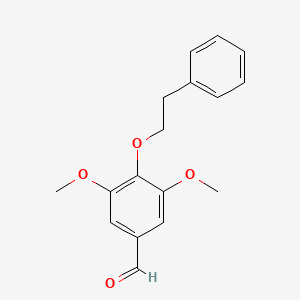
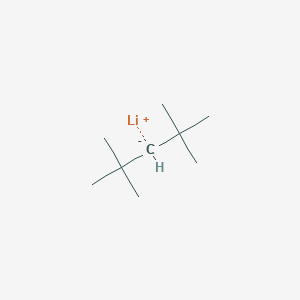

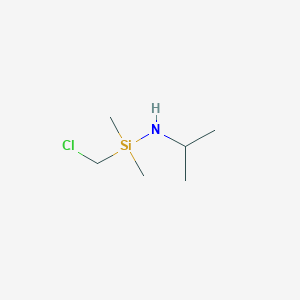


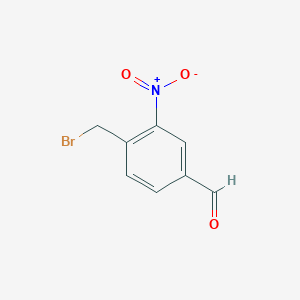
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
